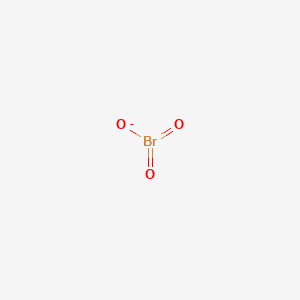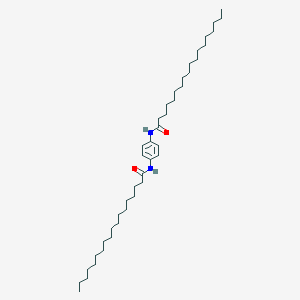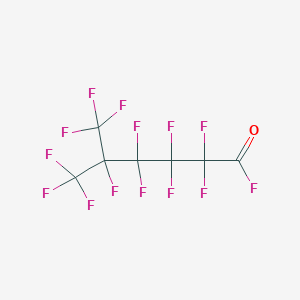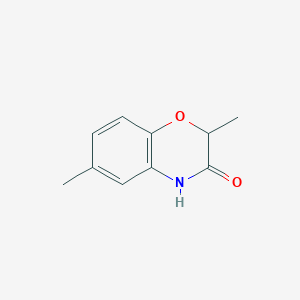
Bromate
Übersicht
Beschreibung
Bromate is a chemical compound that contains the this compound anion, BrO₃⁻. It is a bromine-based oxoanion and is commonly found in compounds such as sodium this compound (NaBrO₃) and potassium this compound (KBrO₃). Bromates are typically formed as by-products during the ozonation of bromide-containing water, a process often used in water treatment . This compound is considered a potential human carcinogen and is regulated in drinking water due to its health risks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromates can be synthesized in laboratories by dissolving bromine (Br₂) in a concentrated solution of potassium hydroxide (KOH). The reactions proceed via the intermediate formation of hypobromite (BrO⁻): [ \text{Br}_2 + 2 \text{OH}^- \rightarrow \text{Br}^- + \text{BrO}^- + \text{H}_2\text{O} ] [ 3 \text{BrO}^- \rightarrow \text{BrO}_3^- + 2 \text{Br}^- ]
Industrial Production Methods: In industrial settings, bromates are often produced through the electrochemical oxidation of bromide ions in brine solutions. This process involves the electrolysis of brine without a membrane, leading to the formation of hypochlorite, which subsequently reacts with bromide to form bromate .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can undergo various oxidation reactions. For example, it can oxidize iodide (I⁻) to iodine (I₂).
Reduction: this compound can be reduced to bromide (Br⁻) in the presence of reducing agents such as sulfur dioxide (SO₂) or hydrogen sulfide (H₂S).
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include iodide and acidic conditions.
Reduction Reactions: Reducing agents like sulfur dioxide and hydrogen sulfide are commonly used.
Major Products:
Oxidation: Iodine (I₂) is a major product when this compound oxidizes iodide.
Reduction: Bromide (Br⁻) is the primary product when this compound is reduced.
Wissenschaftliche Forschungsanwendungen
Bromate has several applications in scientific research and industry:
Chemistry: this compound is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: this compound’s potential carcinogenic properties make it a subject of research in toxicology and cancer studies.
Industry: this compound is used in the food industry, particularly in bread-making, to improve dough strength and rise.
Wirkmechanismus
Bromate exerts its effects primarily through its strong oxidizing properties. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. This oxidative damage is a key factor in its potential carcinogenicity . This compound can also interfere with cellular redox balance and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Bromate is similar to other oxyanions of halogens, such as chlorate (ClO₃⁻) and iodate (IO₃⁻). this compound is unique in its formation during the ozonation of bromide-containing water and its strong oxidizing properties. Other similar compounds include:
Chlorate (ClO₃⁻): Formed during the chlorination of water containing chloride ions.
Iodate (IO₃⁻): Formed during the iodination of water containing iodide ions.
This compound’s uniqueness lies in its specific formation pathways and its potent oxidizing ability, which makes it both useful in industrial applications and a concern for public health due to its potential carcinogenicity .
Eigenschaften
IUPAC Name |
bromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO3/c2-1(3)4/h(H,2,3,4)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDBWCPKPHAZSM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023923 | |
| Record name | Bromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromates, inorganic, n.o.s. is a colorless to light colored solid. Slightly soluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | BROMATES, INORGANIC, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2640 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
15541-45-4 | |
| Record name | BROMATES, INORGANIC, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2640 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15541-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)











